4-(3-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-7-9-2-1-5-15(8-9)12(17)10-3-4-14-11(16)6-10/h3-4,6,9H,1-2,5,7-8,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBRILJSZFZVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine Core and 3-Amino-4-piperidone Intermediate
A key intermediate in the synthesis is 3-amino-4-piperidone, which serves as a precursor for further functionalization. According to a Chinese patent (CN101857565A), an efficient industrially scalable method for 3-amino-4-piperidone hydrochloride involves:
- Starting from 1-substituted-4-piperidone (1-R1-4-piperidone) as the raw material.
- Reacting with hydroxylamine hydrochloride in the presence of alkali to form 1-R1-4-hydroximino piperidine.
- Subsequent tosylation or mesylation of the hydroximino intermediate to yield 1-R1-4-hydroximino piperidine tosylate or methylsulfonate.
- Performing a Neber rearrangement using sodium alkoxide (e.g., sodium ethylate or methylate) to convert to 1-R1-3-amino-4-piperidone.
- Acid treatment with haloid acids (e.g., hydrochloric acid) or sulfuric acid to obtain the corresponding acid salts.
This method reduces the number of reaction steps, avoids hazardous reagents, and achieves yields around 26–28% for the hydrochloride salt of 3-amino-4-piperidone derivatives. The process is conducted in alcoholic solvents (ethanol or methanol) at temperatures between 0 °C and 25 °C, with additives such as magnesium sulfate to stabilize the reaction (Table 1).
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-R1-4-piperidone + hydroxylamine HCl + alkali | 1-R1-4-hydroximino piperidine | - | Alkali: NaOH or KOH |
| 2 | Tosyl chloride or mesyl chloride | 1-R1-4-hydroximino piperidine tosylate/methylsulfonate | - | - |
| 3 | Sodium alkoxide (NaOEt or NaOMe), 0–25 °C | 1-R1-3-amino-4-piperidone | 26–28 | Neber rearrangement |
| 4 | Acid treatment (HCl, H2SO4, etc.) | 3-amino-4-piperidone hydrochloride | - | Salt formation |
This intermediate is crucial for subsequent derivatization toward the target compound.
Functionalization of Piperidine: Aminomethylation and Carbonylation
The introduction of the aminomethyl group at the 3-position of the piperidine ring can be achieved by reductive amination or nucleophilic substitution on appropriate intermediates. Literature on piperidine derivatives synthesis indicates:
- Mannich-type condensation reactions can be used to install aminoalkyl substituents on piperidin-4-one frameworks, involving aldehydes, ketones, and ammonia or primary amines in ethanol.
- Palladium- or rhodium-catalyzed hydrogenation can be employed for selective reduction of pyridine rings to piperidines, preserving or introducing functional groups such as hydroxyl or amino substituents.
- One-pot sequential coupling and hydrogenation strategies facilitate the introduction of complex substituents, including aminomethyl groups, on piperidine rings with high chemo- and stereoselectivity.
For carbonylation at the piperidine nitrogen (to form the piperidine-1-carbonyl moiety), amide coupling reactions are typical. For example:
- The coupling of 3-aminomethylpiperidine derivatives with pyridin-2-one carboxylic acid derivatives or activated esters under peptide coupling conditions (e.g., using carbodiimides or other coupling agents) yields the piperidine-1-carbonyl linkage.
- Alternative methods include nucleophilic aromatic substitution (S_NAr) on halogenated pyridinones with amine-functionalized piperidines, followed by purification steps.
Coupling with Pyridin-2(1H)-one Moiety
The pyridin-2(1H)-one fragment can be introduced via:
- Direct amide bond formation between the piperidine nitrogen and a pyridin-2-one carboxylic acid derivative.
- Nucleophilic aromatic substitution on chloropyridinones with secondary amines derived from aminomethylpiperidine intermediates, often under microwave-assisted heating in polar solvents such as isopropanol with bases like triethylamine.
Microwave-assisted S_NAr reactions at elevated temperatures (~140 °C) for several hours have been shown to efficiently produce pyridinyl-piperidine amides with moderate yields (e.g., ~1.6% over three steps in complex systems) but can be optimized for better efficiency.
Summary Table of Key Preparation Steps for 4-(3-(Aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one
Research Findings and Optimization Notes
- The Neber rearrangement-based synthesis of 3-amino-4-piperidone intermediates is advantageous for industrial application due to fewer steps, mild conditions, and avoidance of toxic reagents.
- Mannich condensation remains a classical and versatile method for introducing aminoalkyl groups on piperidin-4-ones, allowing structural diversity.
- Catalytic hydrogenation using Pd or Rh catalysts provides chemoselective reduction routes to functionalized piperidines, which can be integrated into multi-step sequences to streamline synthesis.
- Microwave-assisted nucleophilic aromatic substitution on halogenated pyridinones with aminomethylpiperidine derivatives offers a modern approach to achieve the final carbonyl-linked product efficiently, though yields can be modest and require optimization.
- Careful control of reaction parameters such as temperature, solvent, base, and catalyst choice is critical to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In the field of chemistry, 4-(3-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one serves as an important intermediate for synthesizing complex organic molecules. Its ability to participate in diverse chemical reactions facilitates the development of new compounds with tailored properties for specific applications.
Biology
Research has indicated that this compound exhibits potential biological activities. Key areas of investigation include:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary research indicates that it may possess anticancer properties by inducing apoptosis in cancer cells through specific molecular pathways .
Medicine
This compound is being explored as a precursor for developing pharmaceutical drugs aimed at treating various diseases. Its structural features allow it to interact with biological targets effectively, making it valuable in drug design .
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals and materials with specific functionalities. Its versatility allows for modifications that can enhance properties such as solubility, stability, and reactivity, which are crucial for various applications in the chemical industry.
Case Study 1: Antimicrobial Research
A study focusing on the antimicrobial properties of piperidine derivatives found that modifications of this compound led to compounds with enhanced efficacy against resistant bacterial strains. The study highlighted the importance of structural variations in improving biological activity .
Case Study 2: Drug Development
In a drug development project, researchers synthesized various derivatives of this compound to evaluate their potential as therapeutic agents for neurological disorders. The results indicated promising activity in modulating neurotransmitter systems, suggesting potential use as a treatment for conditions such as depression and anxiety .
Mechanism of Action
The mechanism of action of 4-(3-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on formula C₁₂H₁₇N₃O₂.
- Substitution Position: The target compound’s 4-position carbonyl-piperidine group contrasts with 3-substituted analogs (e.g., 3-(aminomethyl)pyridin-2(1H)-one ), which lack the conformational flexibility of the piperidine-carbamoyl linkage.
- Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., compound 31 in ) exhibit enhanced solubility and basicity due to the additional nitrogen, but may suffer from faster metabolic clearance compared to the target’s piperidine moiety .
- Aromatic vs. Aliphatic Substituents: Compounds with aryl groups at the 3- or 5-positions (e.g., anti-allodynic agents in ) prioritize π-π stacking, whereas the target’s aliphatic aminomethyl-piperidine group favors hydrogen bonding and hydrophobic pocket interactions .
Biological Activity
4-(3-(Aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as 3-[4-(aminomethyl)piperidine-1-carbonyl]pyridin-2-ol, is a compound featuring a piperidine ring, a pyridine ring, and an aminomethyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions such as temperature, solvents, and catalysts. Techniques such as continuous flow chemistry are often employed to optimize yield and purity.
| Property | Value |
|---|---|
| IUPAC Name | 3-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one |
| Molecular Formula | C12H17N3O2 |
| InChI Key | GGMSMHLYXIEUOR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines. A notable study indicated that derivatives of piperidine compounds exhibit significant cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, suggesting that structural modifications can enhance their therapeutic efficacy .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Its ability to bind selectively to certain bromodomains has been highlighted in research focusing on BET bromodomain inhibition. This selectivity is crucial for developing targeted therapies for diseases such as cancer .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. The piperidine structure is often associated with neuroactive compounds, indicating potential applications in treating neurodegenerative disorders.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of piperidine derivatives, researchers synthesized several analogs and tested them against different cancer cell lines. One specific analog demonstrated a significant reduction in cell viability at low micromolar concentrations, outperforming standard chemotherapeutics like doxorubicin .
Case Study 2: Enzyme Selectivity
Another investigation focused on the selectivity of the compound for bromodomain-containing proteins. The results showed that certain modifications in the piperidine structure could enhance binding affinity and selectivity for specific bromodomains, potentially leading to new therapeutic strategies for cancer treatment .
Q & A
Basic: What are the established synthetic routes for 4-(3-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one, and how are yields optimized?
Methodological Answer:
The synthesis typically involves coupling the piperidine-aminomethyl moiety with the pyridin-2(1H)-one scaffold. Key steps include:
- Amide bond formation : Reacting 3-(aminomethyl)piperidine with activated pyridin-2(1H)-one derivatives (e.g., carbonyl chloride intermediates) under anhydrous conditions.
- Solvent selection : Use of polar aprotic solvents like DMF or DCM to enhance reactivity .
- Yield optimization : Catalytic agents (e.g., HOBt/EDC) improve coupling efficiency, with yields ranging from 19% to 67% depending on substituents and reaction conditions (Table 1).
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Method C | HOBt/EDC | DMF | 67 |
| Method D | None | DCM | 23 |
Advanced: How can researchers resolve spectral contradictions in characterizing the compound’s tautomeric forms?
Methodological Answer:
The pyridin-2(1H)-one moiety exhibits keto-enol tautomerism, complicating NMR interpretation. Strategies include:
- Variable temperature NMR : Monitor chemical shift changes to identify dominant tautomers.
- Deuterium exchange experiments : Detect exchangeable protons (e.g., -NH or -OH) to confirm enolic forms .
- DFT calculations : Predict tautomeric stability using computational models (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
Basic: What spectroscopic techniques are essential for structural validation?
Methodological Answer:
- NMR spectroscopy :
- IR spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 278.1) .
Advanced: How can computational modeling predict biological activity?
Methodological Answer:
- Molecular docking : Use PyMOL or AutoDock to simulate binding to targets (e.g., enzymes with pyridinone-binding pockets). Input SMILES strings (e.g.,
CC1=CC(=O)C(=C(C)N1)C2CCN(CC2)) for structure preparation . - QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with bioactivity data from in vitro assays .
Basic: What in vitro assays are used to evaluate biological activity?
Methodological Answer:
- Acute toxicity : Administer doses (10–100 mg/kg) to Sprague–Dawley rats; monitor mortality and organ histopathology .
- Analgesic testing : Use CD-1 mice in hot-plate assays (55°C); measure latency changes post-administration (e.g., 30% increase at 50 mg/kg) .
Advanced: How should researchers address discrepancies in bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Pool data from independent studies (e.g., analgesic ED₅₀ values) and apply statistical weighting via GraphPad Prism .
- Experimental replication : Standardize protocols (e.g., animal strain, dosing intervals) to minimize variability .
Basic: What are the compound’s stability profiles under varying pH conditions?
Methodological Answer:
- pH stability assay : Incubate in buffers (pH 1–10) at 37°C for 24h; analyze degradation via HPLC.
Advanced: How can synthetic pathways be modified to introduce fluorinated substituents?
Methodological Answer:
- Electrophilic fluorination : Use Selectfluor® to introduce -CF₃ groups at the pyridinone 4-position .
- Yield trade-offs : Fluorinated analogs show lower yields (e.g., 19% for 4-trifluoromethyl derivatives) due to steric hindrance .
Basic: What purification techniques are optimal for isolating the compound?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 → 1:2).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 150–155°C) .
Advanced: How does the compound interact with cytochrome P450 enzymes?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
